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Atriopeptin II, rat

Cat. No.: B10785037
M. Wt: 2386.6 g/mol
InChI Key: MAGGONBKRAPXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atriopeptin II, rat is a biologically active 23-amino acid peptide (sequence: SSCFGGRIDRIGAQSGLGCNSFR) isolated from mammalian cardiac atria, corresponding to amino acids 5-27 of the atrial natriuretic peptide (ANP) precursor . This analog exhibits strong natriuretic and diuretic activity and is a key tool for studying cardiovascular and renal physiology . Its primary mechanism of action involves binding to natriuretic peptide receptors, leading to a marked elevation of intracellular cyclic guanosine monophosphate (cGMP) and subsequent activation of cGMP-dependent protein kinase . This pathway mediates the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure . In research settings, Atriopeptin II has been shown to cause relaxation in rat thoracic aorta and exhibit potent renal vasodilating effects . Its actions often oppose those of the renin-angiotensin-aldosterone system (RAAS), as it inhibits angiotensin II-stimulated processes and aldosterone secretion, playing a critical role in the regulation of blood pressure, fluid, and sodium balance . Studies in conscious spontaneously hypertensive rats (SHR) have revealed that its hemodynamic effects can involve complex interactions with the sympathetic nervous system . Furthermore, research indicates that Atriopeptin II possesses anxiolytic activity in animal models, suggesting a role for central ANP pathways in stress and behavior . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C98H156N34O32S2 B10785037 Atriopeptin II, rat

Properties

InChI

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGONBKRAPXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H156N34O32S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspective and Nomenclature of Atriopeptins in Rats

Identification and Early Characterization of Atrial Extracts in Rattus norvegicus

The initial breakthrough in the field came from experiments demonstrating that extracts derived from the atria of rats possessed potent diuretic and natriuretic properties when injected into other rats. capes.gov.br Researchers observed that the infusion of rat atrial extracts, but not ventricular extracts, led to a significant increase in sodium excretion and urine output. nih.gov This effect was noted to be dependent on the extracellular fluid volume of the animal, with a more pronounced response in volume-expanded rats. nih.gov

Early investigations also revealed that these atrial extracts could induce vasorelaxation, pointing to a role in blood pressure regulation. capes.gov.br Studies on the biological activity of these extracts in rats of different ages indicated that there could be age-related changes in the composition or processing of the active substances within the atria. mdpi.com Furthermore, the presence of immunoreactive atrial natriuretic peptide (ANP) was detected in extra-cardiac tissues of the rat, such as the parotid gland, suggesting a broader physiological role beyond the cardiovascular system. genscript.com The laboratory rat, Rattus norvegicus, was the primary model organism for these pioneering studies. iaea.org

Purification and Amino Acid Sequence Determination of Rat Atriopeptin Peptides

Following the initial discoveries of the bioactivity of atrial extracts, the next crucial step was the isolation and chemical identification of the responsible molecules. Through the use of various chromatographic techniques, including gel permeation chromatography and high-pressure liquid chromatography (HPLC), researchers were able to separate multiple active peptides from rat atrial extracts. nih.govnih.gov

In the early 1980s, several research groups successfully purified a family of low molecular weight peptides from rat atria, which were collectively termed atriopeptins. nih.govcloudfront.net These purification efforts allowed for the determination of their amino acid sequences. It was discovered that these peptides were derived from a common larger precursor molecule, which was named atriopeptigen. nih.gov The different atriopeptin peptides were found to be the result of specific proteolytic cleavage at the carboxyl terminus of this precursor. nih.gov

Definition and Specificity of Atriopeptin II within the Rat Natriuretic Peptide Family

Among the family of atriopeptins isolated from the rat, Atriopeptin II was identified as a distinct peptide with specific structural and functional characteristics. Atriopeptin II is a 23-amino acid peptide. gencefebio.com

Functionally, Atriopeptin II was characterized as a potent natriuretic and diuretic agent. nih.gov A key distinguishing feature of Atriopeptin II compared to its close relative, Atriopeptin I, is its potent vasorelaxant activity on vascular smooth muscle. nih.gov While Atriopeptin I could relax intestinal smooth muscle, it had little effect on vascular strips; in contrast, Atriopeptin II relaxed both intestinal and vascular smooth muscle, indicating a broader spectrum of activity. nih.gov

The structural difference between Atriopeptin I and Atriopeptin II is minimal yet functionally significant. The amino acid sequence of Atriopeptin II is identical to that of Atriopeptin I for the first 21 amino acids, but Atriopeptin II contains an additional two amino acids, Phenylalanine and Arginine, at its C-terminus. nih.gov This small structural variation accounts for the observed differences in their biological activities. Atriopeptin III, another member of this family, is a 24-amino acid peptide that also demonstrates potent natriuretic and vasodilator effects. echelon-inc.com

The distinct biological activities of these closely related peptides, all originating from a single precursor in the rat atrium, highlight the specificity of structure-function relationships within the atriopeptin family.

Molecular Biology and Biosynthesis of Atriopeptin Ii in Rattus Norvegicus

Gene Expression and Transcriptional Regulation of Atriopeptin Precursor in Rat Tissues

The gene encoding the atriopeptin precursor, pro-atrial natriuretic peptide (pro-ANP), is subject to complex transcriptional regulation in various rat tissues. In adult rats, the atria of the heart are the primary sites of ANP synthesis, where its mRNA can constitute a significant portion of the total messenger RNA, ranging from 1% to 3%. ahajournals.org However, under certain physiological and pathological conditions, such as cardiac hypertrophy, the expression of the ANP gene is markedly increased in the ventricles. ahajournals.org

Several factors have been identified to modulate the transcription of the rat ANP gene. Glucocorticoids, for instance, have been shown to directly stimulate the expression of the ANP gene in neonatal rat cardiocytes. nih.gov Dexamethasone, a synthetic glucocorticoid, increases ANP mRNA levels and peptide secretion in a dose-dependent manner, primarily through transcriptional activation in cells already expressing the gene. nih.gov This regulation is mediated by two glucocorticoid responsive elements (GREs) located within the upstream promoter region of the rat Nppa gene. oup.com

Mechanical stimuli, such as elevated wall stress due to pressure overload, also induce a significant upregulation of ANP mRNA in the left ventricle. ahajournals.orgnih.gov This response is mediated by the activation of transcription factors like c-Fos and c-Jun, which form the AP-1 complex. ahajournals.orgnih.gov The rat ANP promoter contains a putative AP-1 binding site that interacts with these nuclear proteins, enhancing gene transcription. nih.gov Additionally, a cAMP-responsible element (CRE) site in the promoter region also contributes to the induction of the ANP gene in response to wall stress. nih.gov

Adrenergic signaling further influences ANP gene expression. Treatment of cultured rat ventricular cells with α-adrenergic agonists like phenylephrine (B352888) or norepinephrine (B1679862) leads to a substantial increase in Nppa mRNA. oup.com β-adrenergic stimulation, primarily through the β1-subtype, also induces ANP expression. oup.com

The transcriptional repressor neuron-restrictive silencer factor (NRSF), also known as repressor element-1-silencing transcription factor (REST), plays a crucial role in regulating the expression of fetal cardiac genes, including ANP. mdpi.com This factor helps maintain the physiological cardiac function by controlling the expression of natriuretic peptides. mdpi.com

The table below summarizes key transcriptional regulators of the rat atriopeptin precursor gene.

Regulator Effect on Gene Expression Tissue/Cell Type Mechanism
Glucocorticoids (e.g., Dexamethasone)IncreaseNeonatal CardiocytesTranscriptional activation via Glucocorticoid Responsive Elements (GREs). nih.govoup.com
Mechanical Stress (Wall Stress)IncreaseLeft VentricleActivation of c-Fos/c-Jun (AP-1) and CRE cis-acting elements. ahajournals.orgnih.gov
α-Adrenergic Agonists (e.g., Phenylephrine)IncreaseVentricular CellsInduction via promoter elements. oup.com
β-Adrenergic Agonists (e.g., Isoprotenerol)IncreaseHypertrophic HeartMediated primarily through the β1-subtype. oup.com
Neuron-Restrictive Silencer Factor (NRSF/REST)RepressionHeartTranscriptional control of fetal cardiac genes. mdpi.com

Post-Translational Processing of Pro-Atriopeptin in Rat Cardiac Myocytes

Following its synthesis, the pro-ANP undergoes a series of post-translational modifications to yield the biologically active Atriopeptin II. This process is critical for the proper function of the hormone and involves specific proteolytic cleavage events.

Proteolytic Cleavage Pathways and Enzymes in Rat Atria

The primary precursor, pro-ANP, is a 126-amino acid peptide in rats. nih.gov The conversion of pro-ANP to the mature, active form involves cleavage at a specific site. The serine protease corin (B2432093) is identified as the key enzyme responsible for this processing in cardiac myocytes. nih.gov Corin is a transmembrane protease that cleaves pro-ANP at the Arg98-Ser99 bond, releasing the C-terminal 28-amino acid active peptide, which corresponds to Atriopeptin II. nih.govresearchgate.netresearchgate.net The processing of pro-ANP by corin is highly sequence-specific. nih.gov While other proteases like thrombin can cleave pro-ANP in vitro, evidence strongly suggests that corin is the physiological pro-ANP convertase in cardiomyocytes. nih.govnih.gov Interestingly, studies on isolated rat atrial granules failed to detect intrinsic processing activity, suggesting that the maturation of pro-ANP may not occur directly within the storage granules themselves but rather during secretion at the cell membrane where corin is located. researchgate.netnih.gov

Formation of Circulating Atriopeptin II and Related Rat Peptides

The proteolytic cleavage of pro-ANP by corin results in the generation of the N-terminal fragment ANP-(1-98) and the C-terminal active hormone, Atriopeptin II, which is also referred to as ANP-(99-126) or α-rat ANP. researchgate.netnih.gov It is this mature 28-amino acid peptide that is the primary circulating form of the hormone. nih.govglembotskilab.org In addition to Atriopeptin II, other related peptides derived from the prohormone have been identified, including atriopeptin I and atriopeptin III. nih.gov The prohormone itself, pro-ANP, can also be found in circulation, particularly in certain pathological states. nih.gov

Tissue-Specific Localization and Molecular Forms of Atriopeptin II in Rats

While the heart is the principal site of Atriopeptin II synthesis, its expression and various molecular forms are also found in other tissues throughout the rat body, suggesting diverse physiological roles.

Atrial Synthesis and Storage Granules in Rat Cardiocytes

In the atria of rats, Atriopeptin II is synthesized in atrial cardiocytes and stored in specialized secretory granules. nih.govnih.gov These atrial granules are acidic, calcium-rich organelles. oup.comoup.com Immunohistochemical studies have revealed that these granules are abundant in atrial myocytes, particularly in the right auricle. nih.gov Ultrastructurally, two types of granules have been described: A-granules with a dense core and a distinct membrane, and B-granules with a less dense, fibrillogranular core. nih.govresearchgate.net These granules are primarily located in the paranuclear region, associated with the Golgi apparatus, and are also found throughout the sarcoplasm. nih.gov The major membrane-associated protein of these granules is peptidylglycine α-amidating monooxygenase (PAM), which, interestingly, does not seem to play a catalytic role in ANP maturation but rather a structural one in granule formation. oup.comoup.com

Extra-Atrial Expression and Processing in Rat Central Nervous System and Endocrine Glands

Atriopeptin II and its precursor are also expressed in various extra-atrial tissues in the rat, including the central nervous system (CNS) and endocrine glands, where they likely exert paracrine or autocrine functions.

Central Nervous System: ANP immunoreactivity and receptor binding sites have been identified in several regions of the rat brain, implicating it in the regulation of blood pressure, fluid and sodium balance, and cerebrospinal fluid production. nih.gov

Endocrine Glands: The adrenal gland is another site of ANP action and potential synthesis. Atriopeptins are potent inhibitors of aldosterone (B195564) biosynthesis in rat adrenal cells, acting on both the early and late pathways of steroidogenesis. psu.edu The adrenal gland itself is a complex endocrine organ with distinct zones, and its function can be influenced by various factors. nih.gov The laboratory rat is a widely used model for studying endocrine function and disruption. oup.com

Other Tissues: ANP gene expression has also been detected in the rat gastrointestinal tract, with the highest concentrations of ANP transcripts found in the stomach and colon. nih.gov The enterochromaffin cells of the gastric mucosa have been identified as a source of ANP synthesis. nih.gov Furthermore, the synthesis of an atriopeptin-like protein has been demonstrated in rat kidney cell cultures, suggesting a local renal role for the peptide. nih.govamanote.com Binding sites for ANP are concentrated in the glomeruli and arterial vasculature of the rat kidney. nih.gov

The processing of pro-ANP in these extra-atrial tissues may differ from that in the heart. Studies using pituitary tumor cells transfected with the rat pro-ANP gene suggest that in some neuroendocrine cells, pro-ANP may be processed pre-secretionally at different cleavage sites compared to the co-secretional processing in cardiomyocytes. glembotskilab.org

The table below provides an overview of the extra-atrial localization of Atriopeptin II and its precursor in rats.

Tissue Finding Potential Function
VentriclesIncreased expression in cardiac hypertrophy. ahajournals.orgCompensatory response to heart failure. nih.gov
Central Nervous SystemANP immunoreactivity and receptors present. nih.govRegulation of blood pressure and fluid balance. nih.gov
Adrenal GlandInhibition of aldosterone synthesis by atriopeptins. psu.eduModulation of steroid hormone production.
Gastrointestinal TractANP mRNA and prohormone present in stomach and intestines. nih.govTissue-specific regulation of synthesis. nih.gov
KidneySynthesis of an atriopeptin-like protein in renal cells. nih.govamanote.comAutocrine/paracrine regulation of renal function. nih.gov

Cellular Mechanisms and Receptor Interactions of Atriopeptin Ii in Rat Physiology

Atriopeptin II Receptor Subtypes in Rat Tissues

Characterization and Distribution of Natriuretic Peptide Receptor-A (NPRA) in Rats

NPRA is the principal functional receptor for Atriopeptin II and Brain Natriuretic Peptide (BNP). nih.govmdpi.comfrontiersin.org It is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain that possesses guanylyl cyclase activity. mdpi.comfrontiersin.org The binding of Atriopeptin II to the extracellular domain of NPRA induces a conformational change that activates the intracellular guanylyl cyclase, leading to the conversion of Guanosine (B1672433) Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP). mdpi.comnih.gov This receptor is considered the primary mediator of the diuretic, natriuretic, and vasodilatory effects of ANP. frontiersin.org

NPRA is widely distributed in various rat tissues, reflecting the systemic role of Atriopeptin II. High densities of these receptors are found in tissues central to cardiovascular and renal regulation.

Tissue/Organ Distribution and Findings in Rats Reference
Kidney NPRA is expressed in the kidney, where it is crucial for regulating water and salt excretion. louisville.edu Its activation increases the glomerular filtration rate and promotes sodium excretion. louisville.eduahajournals.org louisville.eduahajournals.org
Heart Receptors are present throughout the heart, including the atria and ventricles. frontiersin.orgnih.gov The ANP/NPRA system provides a protective mechanism against cardiac remodeling and hypertrophy. frontiersin.org frontiersin.orgnih.gov
Brain NPRA binding sites are found in specific brain regions, including the subfornical organ and area postrema, suggesting a role in the central regulation of cardiovascular parameters. nih.gov nih.gov
Lungs NPRA is located in the lungs, contributing to fluid balance regulation within the pulmonary system. louisville.edunih.gov louisville.edunih.gov
Adipose Tissue The receptor is present in adipose tissue, where the ANP/NPRA system has been linked to the regulation of lipolysis and amelioration of insulin (B600854) resistance. frontiersin.orglouisville.edu frontiersin.orglouisville.edu

Functional Relevance of Natriuretic Peptide Receptor-B (NPRB) and Natriuretic Peptide Receptor-C (NPRC) in Rat Systems

Natriuretic Peptide Receptor-B (NPRB): NPRB is structurally similar to NPRA and also possesses guanylyl cyclase activity. mdpi.com However, its primary endogenous ligand is C-type Natriuretic Peptide (CNP). mdpi.comnih.gov In rats, NPRB and CNP are recognized as important regulators in the central nervous system and for the development of sensory axons. nih.gov Studies have identified NPRB expression in the neuronal cell bodies of the rat dorsal root ganglia. nih.gov In the rat kidney, NPRB has been detected exclusively in vascular structures, such as renal arteries, glomeruli, and medullary capillaries. elsevierpure.com While not a primary receptor for Atriopeptin II, its structural homology and shared signaling mechanism (cGMP production) indicate potential for crosstalk within the natriuretic peptide system. mdpi.com

Natriuretic Peptide Receptor-C (NPRC): Unlike NPRA and NPRB, NPRC has a short intracellular domain and lacks guanylyl cyclase activity. mdpi.com It is the most abundant of the natriuretic peptide receptors and functions primarily as a "clearance receptor," binding and internalizing all natriuretic peptides, including Atriopeptin II, to remove them from circulation. mdpi.comnih.gov This function allows NPRC to locally modulate the concentration of natriuretic peptides available to bind to the signaling receptors NPRA and NPRB. nih.gov

Beyond its clearance function, evidence in rat models suggests NPRC may have direct signaling roles. Some studies propose that NPRC can influence cAMP and phosphatidylinositol pathways. ahajournals.org In Dahl salt-sensitive hypertensive rats, a salt-induced reduction of NPRC expression in the kidney has been implicated in the pathogenesis of hypertension. ahajournals.org Furthermore, in rodent models of obesity-induced heart failure, increased NPRC expression was associated with right ventricular hypertrophy, suggesting it may contribute to pathological cardiac remodeling. nih.govelsevierpure.com

Intracellular Signaling Pathways Activated by Atriopeptin II in Rat Cells

The binding of Atriopeptin II to its receptors on rat cells initiates a complex network of intracellular signaling events. These pathways are responsible for translating the hormonal signal into a cellular response.

Guanylate Cyclase-cGMP-PKG Axis Mediation

The canonical signaling pathway for Atriopeptin II involves the direct activation of NPRA and the subsequent production of cGMP. nih.govgenscript.com

Receptor Binding and Guanylate Cyclase Activation: Atriopeptin II binds to the extracellular portion of NPRA. nih.gov

cGMP Production: This binding event activates the intracellular guanylyl cyclase domain of the receptor, which catalyzes the conversion of GTP to the second messenger cGMP. genscript.comnih.gov

PKG Activation: The elevated intracellular cGMP levels then activate cGMP-dependent Protein Kinase (PKG). genscript.commdpi.com

Downstream Phosphorylation: Activated PKG phosphorylates a variety of downstream target proteins, including ion channels, enzymes, and transcription factors, which ultimately mediates the physiological effects of Atriopeptin II, such as vasorelaxation. nih.govmdpi.com Studies in the rat thoracic aorta have demonstrated that Atriopeptin II causes relaxation, elevates cGMP, and activates PKG. genscript.com

Modulation of Intracellular Ion Concentrations and Downstream Effectors

Atriopeptin II also influences intracellular ion concentrations in rat cells, which can occur through both cGMP-dependent and independent mechanisms.

In cultured neonatal rat ventricular myocytes, Atriopeptin II has been shown to reduce calcium influx. nih.gov Interestingly, this effect was found to be dependent on a decrease in cyclic Adenosine Monophosphate (cAMP) rather than the increase in cGMP. nih.gov This suggests that in myocardial cells, Atriopeptin II not only stimulates guanylate cyclase but also inhibits adenylate cyclase, possibly through a G-protein-coupled mechanism. nih.gov The resulting fall in cAMP leads to decreased Ca2+ influx, which negatively impacts the contractile behavior of the cells. nih.gov

Ion/Molecule Effect of Atriopeptin II in Rat Cells Mechanism/Context Reference
Calcium (Ca2+) Decreases influx in neonatal ventricular myocytes.Mediated by a decrease in cAMP, not an increase in cGMP. This effect is abolished by pertussis toxin, suggesting Gi protein involvement. nih.gov
Sodium (Na+) Can inhibit conductive sodium uptake.Demonstrated in rabbit inner medullary collecting duct cells, a model relevant to rat renal function. nih.govjci.org
Cyclic AMP (cAMP) Decreases levels in neonatal ventricular myocytes.Suggests inhibition of adenylate cyclase, concurrent with guanylate cyclase stimulation. nih.gov

Molecular Effects on Target Cells and Tissues in Rats

The signaling cascades initiated by Atriopeptin II translate into tangible molecular and cellular changes in target tissues throughout the rat body. These effects underpin its role in regulating blood pressure and fluid volume.

In the vasculature, a primary effect is the relaxation of smooth muscle cells, particularly evident in the rat thoracic aorta, leading to vasodilation. genscript.comnih.gov In the kidney, Atriopeptin II's actions result in natriuresis, an effect that can occur independently of renal vasodilation and may be due to changes in intrarenal hemodynamics or direct effects on tubular cells. nih.gov

At the subcellular level, Atriopeptin II induces specific changes. In type II alveolar epithelial cells of the rat lung, the peptide stimulates an increase in the volume and surface densities of the rough endoplasmic reticulum and Golgi complex, structures involved in protein and lipid synthesis. nih.gov This suggests ANP facilitates the production of pulmonary surfactant. nih.gov

Furthermore, the natriuretic peptide system can influence gene expression. In rodent models, altered signaling through natriuretic peptide receptors has been shown to modulate the expression of hypertrophic genes such as MYH7 and NPPA in cardiomyocytes. elsevierpure.com In salt-restricted rats, angiotensin II, which Atriopeptin II opposes, tonically modulates cardiac ANP mRNA levels through both AT1 and AT2 receptors, highlighting the complex interplay of hormonal systems at the level of gene transcription. researchgate.net

Physiological Regulation and Functional Roles of Atriopeptin Ii in Rat Models

Regulation of Atriopeptin II Secretion in Response to Physiological Stimuli in Rats

The secretion of Atriopeptin II from rat atria is a tightly controlled process, primarily governed by mechanical, humoral, and neural signals that reflect the body's homeostatic status.

The most significant physiological stimulus for the secretion of Atriopeptin II is the mechanical stretching of the atrial walls. psu.edu This stretching is typically a consequence of an increase in intravascular volume, which elevates atrial pressure. annualreviews.org Studies using isolated, perfused rat hearts have demonstrated a direct correlation between increased atrial pressure and the rate of ANP secretion. annualreviews.org For instance, even modest elevations in right atrial pressure can lead to a significant 1.5- to 3-fold increase in the secretion of ANP into the cardiac effluent. annualreviews.org

Experiments in intact anesthetized rats, using methods like intravenous saline infusion or head-out water immersion to induce central hypervolemia, have corroborated these findings. annualreviews.org Such maneuvers result in a substantial rise in right atrial pressure, which is met with a corresponding five-fold increase in circulating plasma ANP levels. annualreviews.org Research at the cellular level, using isolated rat atrial myocytes, has further solidified this principle. Osmotic stretch of these individual cells has been identified as a potent trigger for atriopeptin secretion, indicating that the myocyte itself possesses the necessary mechanisms to respond to mechanical distension. nih.govnih.govresearchgate.net Interestingly, this stretch-induced secretion appears to be negatively modulated by intracellular calcium. nih.govnih.govresearchgate.net

Beyond mechanical stimuli, the release of Atriopeptin II is modulated by a variety of circulating hormones and neural inputs.

Humoral Modulators: Several vasoconstrictor agents have been shown to stimulate ANP release in anesthetized rats. The administration of hormones such as angiotensin II, vasopressin, and phenylephrine (B352888) leads to an immediate increase in plasma ANP levels. annualreviews.org This effect is largely attributed to their ability to increase cardiac preload or afterload, thereby indirectly causing atrial stretch. psu.edu Endothelin, a potent vasoconstrictor peptide derived from endothelial cells, not only stimulates ANP secretion directly but also enhances the secretory response to mechanical stretch in isolated perfused rat atria. psu.edu Conversely, Atriopeptin II exerts its own humoral effects, notably by inhibiting aldosterone (B195564) production from the adrenal zona glomerulosa, thereby counteracting the effects of angiotensin II. jci.org

Neural Modulators: The autonomic nervous system also plays a role in modulating Atriopeptin II secretion. In vitro studies on isolated perfused rat hearts have shown that catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) can stimulate its release. annualreviews.org However, the broader physiological relevance of this direct stimulation has been questioned, as other in vivo rat models have shown that neither bilateral cervical vagotomy nor beta-adrenergic blockade significantly alters the ANP secretory response to volume expansion. annualreviews.org Another important modulator is nitric oxide (NO), an endothelial-derived vasodilator, which has been found to inhibit ANP secretion, acting via the intracellular messenger cyclic GMP. psu.edu

Cardiovascular System Homeostasis in Rat Models

Once released, Atriopeptin II exerts significant effects on the cardiovascular system to maintain homeostasis, primarily by influencing blood pressure, cardiac output, and vascular tone.

The cardiovascular effects of Atriopeptin II differ depending on the state of the animal model.

In conscious rats , particularly spontaneously hypertensive rats (SHR) and their normotensive Wistar-Kyoto (WKY) controls, intravenous infusion of Atriopeptin II results in a dose-dependent decrease in mean arterial pressure. ahajournals.orgnih.gov Crucially, this hypotensive effect is not due to vasodilation. Instead, it is mediated by a significant reduction in cardiac output and stroke volume. ahajournals.orgnih.gov This decrease in cardiac output is accompanied by a reduction in central venous pressure and left atrial pressure. ahajournals.orgnih.gov In response to the falling cardiac output, a reflex compensatory mechanism appears to be activated, leading to an increase in total and regional vascular resistance. ahajournals.orgnih.gov A notable difference is observed in heart rate, which significantly increases in SHR but remains unchanged in WKY rats during the infusion. ahajournals.orgnih.gov

In anesthetized rats , infusion of Atriopeptin II also leads to a drop in blood pressure, which is similarly mediated by a reduction in cardiac output. nih.gov This is accompanied by an increase in systemic and regional vascular resistance, suggesting that the effects on regional blood flow are likely due to reflex activation. nih.gov Unlike sustained infusions, single intravenous injections in anesthetized rats produce only transient hemodynamic effects, including a brief reduction in blood pressure and a temporary increase in renal blood flow. nih.gov

The specific genetic background of the rat strain significantly influences the cardiovascular response to Atriopeptin II.

Hemodynamic Effects of Atriopeptin II Infusion in Conscious Spontaneously Hypertensive Rats (SHR) ahajournals.org
ParameterMaximal Change from Baseline
Mean Arterial Pressure (MAP)-15 ± 2%
Heart Rate (HR)+47 ± 14 beats/min
Cardiac Output (CO)-39 ± 4%
Stroke Volume (SV)-48 ± 4%
Total Peripheral Resistance (TPR)+26 ± 3%
Central Venous Pressure (CVP)-1.5 ± 0.3 mmHg
Left Atrial Pressure (LAP)-2.5 ± 0.1 mmHg

Studies involving Dahl salt-sensitive (DS) and Dahl salt-resistant (DR) rats highlight another layer of genetic influence, particularly on renal responses. In isolated perfused kidneys, the natriuretic (sodium excretion) response to Atriopeptin II is significantly blunted in DS rats compared to DR rats, a difference that persists regardless of prior dietary salt intake. nih.gov This suggests a genetic predisposition in DS rats that impairs the kidney's ability to respond to this key regulatory peptide. nih.gov

Comparative Changes in Regional Vascular Resistance during Atriopeptin II Infusion in Conscious Rats ahajournals.org
Vascular BedSpontaneously Hypertensive Rat (SHR)Wistar-Kyoto Rat (WKY)
RenalIncreasedIncreased (similar to SHR)
MesentericIncreasedIncreased (similar to SHR)
HindquartersIncreasedIncreased (significantly greater than SHR)

Beyond its immediate hemodynamic effects, the atrial natriuretic peptide system, including Atriopeptin II, plays a crucial long-term role in protecting the heart muscle. It acts as an intrinsic cardioprotective mechanism that opposes pathological cardiac remodeling and hypertrophic growth. researchgate.net Animal studies have shown that ANP can inhibit the apoptosis (programmed cell death) and hypertrophy of cardiac myocytes, as well as the proliferation and fibrosis of cardiac fibroblasts, which are key processes in ventricular remodeling. nih.gov

The importance of this system is underscored by genetic studies. Mouse models with a disrupted ANP system develop cardiac hypertrophy, which is exaggerated in response to pressure or volume overload. researchgate.netnih.gov Conversely, the delivery of the ANP gene to salt-sensitive rats has been shown to attenuate hypertension, cardiac hypertrophy, and renal injury. physiology.org

In rat models, hypertrophic agonists like angiotensin II have been found to down-regulate the primary ANP receptor (NPR-A) in the heart. nih.gov This reduction in receptor expression leads to a diminished anti-hypertrophic effect of ANP, suggesting a mechanism by which pro-hypertrophic stimuli can overcome the heart's natural protective systems. nih.gov This interplay is critical in various rat models of hypertension and cardiac failure, where cardiac hypertrophy and fibrosis are prominent features. oup.com

Renal System Regulation in Rat Models

Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, plays a significant role in the regulation of renal function in rats. It exerts its effects through a combination of actions on the glomerulus and tubules, as well as by influencing renal hemodynamics. These actions collectively contribute to the peptide's potent diuretic and natriuretic properties.

Atriopeptin II directly influences the handling of fluids and electrolytes by the rat kidney. Studies have demonstrated that its administration leads to significant increases in both sodium (natriuresis) and water (diuresis) excretion. nih.govnih.gov This effect is attributed to actions at both the glomerular and tubular levels.

While the glomerular filtration rate (GFR) can be increased by Atriopeptin II, this is not always the primary mechanism for its natriuretic effect. nih.govahajournals.org In some cases, significant natriuresis occurs even when the GFR remains unchanged. nih.gov This points to a direct inhibitory effect on tubular reabsorption. Specifically, Atriopeptin II is believed to inhibit sodium and water reabsorption in various segments of the nephron. Evidence suggests it can counteract the effects of angiotensin II, a potent stimulator of sodium and water retention in the proximal tubules. nih.gov Furthermore, Atriopeptin II has been shown to inhibit vasopressin-stimulated water permeability in the inner medullary collecting duct of rats, which would contribute to increased water excretion. jci.org The natriuretic effects of atriopeptins are considered crucial for responding to acute intravascular volume expansion. nih.gov

The peptide's influence extends to other electrolytes as well. Studies in normal human subjects receiving a human analogue of atriopeptin showed increased fractional excretion of chloride, calcium, magnesium, and phosphate, with a lesser effect on potassium excretion. jci.org

Table 1: Effect of Atriopeptin II Infusion on Renal Excretion in Rats

ParameterObservationSource
Sodium Excretion Markedly enhanced ahajournals.org
Water Excretion Significant increase (diuresis) nih.govnih.gov
Potassium Excretion Slightly increased jci.org
Chloride Excretion Increased fractional excretion jci.org
Calcium Excretion Increased fractional excretion jci.org
Phosphate Excretion Increased fractional excretion jci.org

The hemodynamic effects of Atriopeptin II within the rat kidney are complex and play a crucial role in its renal actions. Intravenous infusion of atriopeptin in rats has been shown to preferentially dilate the renal vasculature, leading to a significant decrease in renal vascular resistance while total peripheral resistance remains constant. ahajournals.org

A key mechanism for Atriopeptin II's effect on glomerular filtration is its ability to simultaneously dilate the afferent (pre-glomerular) arteriole and constrict the efferent (post-glomerular) arteriole. ahajournals.org This dual action increases the hydraulic pressure within the glomerular capillaries, which is a primary driver of glomerular filtration. ahajournals.org Consequently, even if renal blood flow decreases or remains stable, the GFR can be maintained or even increased, leading to a significant rise in the filtration fraction (the ratio of GFR to renal plasma flow). nih.govahajournals.org

Table 2: Hemodynamic Effects of Atriopeptin II in Rat Kidneys

Hemodynamic ParameterEffectMechanismSource
Glomerular Filtration Rate (GFR) Increased or unchangedIncreased glomerular capillary pressure nih.govahajournals.org
Renal Blood Flow (RBF) Variable (increased, unchanged, or decreased)Dependent on systemic vs. local effects nih.govahajournals.org
Filtration Fraction Significantly increasedIncreased GFR relative to renal plasma flow nih.govahajournals.org
Renal Vascular Resistance DecreasedPreferential renal vasodilation ahajournals.org
Afferent Arteriolar Tone VasodilationDirect action of the peptide ahajournals.org
Efferent Arteriolar Tone VasoconstrictionDirect action of the peptide ahajournals.org

Neuroendocrine and Endocrine Regulation in Rats

Atriopeptin II interacts with several endocrine axes, most notably the renin-angiotensin-aldosterone system (RAAS) and the hypothalamic-pituitary-adrenal (HPA) axis, to regulate cardiovascular and fluid homeostasis.

Atriopeptin II is a potent and selective inhibitor of aldosterone synthesis in the zona glomerulosa of the rat adrenal gland. nih.govahajournals.org Aldosterone is a mineralocorticoid hormone that promotes sodium retention by the kidneys. By inhibiting its production, Atriopeptin II indirectly contributes to natriuresis. nih.govjci.org

This inhibition is observed for both basal and stimulated aldosterone release. nih.govahajournals.org Atriopeptin II effectively reduces aldosterone production stimulated by various secretagogues, including angiotensin II, adrenocorticotropic hormone (ACTH), and potassium. nih.govahajournals.orgahajournals.org In isolated rat adrenal glomerulosa cells, Atriopeptin II was shown to decrease the sensitivity of the cells to both ACTH and angiotensin II. nih.govjci.org The inhibitory mechanism involves blocking both the early and late pathways of aldosterone biosynthesis. ahajournals.org

Importantly, this inhibitory effect is selective for aldosterone. Atriopeptin II does not inhibit ACTH-stimulated corticosterone (B1669441) production from the zona fasciculata cells of the rat adrenal gland, indicating it is not a general inhibitor of steroidogenesis. nih.govahajournals.orgjci.org

Table 3: Effect of Atriopeptin II on Stimulated Aldosterone Production in Rat Adrenal Cells

StimulantEffect of Atriopeptin IISource
Angiotensin II Potent inhibition nih.govahajournals.org
Adrenocorticotropic Hormone (ACTH) Inhibition nih.govahajournals.org
Potassium Inhibition ahajournals.orgahajournals.org
Basal (in sodium-depleted rats) Inhibition ahajournals.org

Atriopeptin II also modulates the HPA axis, primarily by influencing the secretion of ACTH from the pituitary gland. Studies in rats suggest that atriopeptin can inhibit the stimulated release of ACTH. nih.gov For instance, a low dose of atriopeptin was found to reduce the ACTH response to a combination of corticotropin-releasing factor (CRF) and arginine vasopressin (AVP) in conscious rats. nih.gov This indicates a potential pituitary site of action for atriopeptin's inhibitory effect. nih.gov

Further research using immunoneutralization techniques in rats suggests that endogenous ANP plays a role in the ACTH response to stress and in the negative feedback control exerted by glucocorticoids. bioscientifica.com The inhibition of ANP release may be an important step in initiating the ACTH stress response. bioscientifica.com These findings point to a complex role for atriopeptin as a modulator of the body's response to stress, acting in opposition to stimulatory factors of the HPA axis.

While primarily known as a circulating hormone synthesized in the cardiac atria, atriopeptin and its receptors are also found in various extra-atrial tissues in the rat, including the central nervous system, where they can exert local effects through autocrine (acting on the same cell that produces it) and paracrine (acting on nearby cells) mechanisms. nih.govnih.gov

In the central nervous system of the rat, ANP is implicated in the regulation of blood pressure and fluid balance. nih.gov Locally produced ANP within the brain may act as a neuromodulator. Furthermore, atriopeptins are expressed in immune cells, and through local autocrine and paracrine actions, they can modulate immune responses and inhibit the synthesis of proinflammatory cytokines. nih.gov In the kidney, dopamine, another local regulator of renal function, acts in concert with atrial natriuretic peptide to promote sodium excretion, suggesting a paracrine interaction between these two systems. nih.gov These local actions allow for fine-tuning of physiological processes in specific tissue microenvironments, independent of the systemic concentrations of the circulating hormone. nih.gov

Other Systems in Rat Models

Central Nervous System Effects and Neurobehavioral Modulation in Rats

Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), and its receptors are found in various regions of the rat central nervous system (CNS), indicating its role in central physiological regulation. nih.govnih.gov High concentrations of ANP receptors are localized in circumventricular organs, the choroid plexus, and specific hypothalamic nuclei, which are areas crucial for regulating blood pressure and the production of vasopressin, an antidiuretic hormone. nih.gov This strategic placement allows brain ANP systems to influence fluid and sodium balance, blood pressure, and cerebrospinal fluid production. nih.gov Studies have revealed that the ANP system in the brain may be implicated in hypertensive diseases and disorders related to water balance. nih.gov

In rat models, atriopeptin has been shown to modulate neurobehavioral responses related to fluid and electrolyte homeostasis. Central administration of atriopeptin III into the third ventricle of salt-depleted rats resulted in a dose-dependent and prolonged inhibition of saline intake. oup.com Similarly, lateral ventricular infusions of Atriopeptin II have been observed to cause diuresis and a reduction in salt appetite in rats. nih.gov These findings suggest a coordinated physiological control mechanism where the central actions of atriopeptin complement its well-established renal and adrenal functions to manage extracellular fluid volume. oup.com Beyond fluid regulation, ANP also appears to be involved in neuromodulation within the auditory system. Research has shown that intra-arterial infusion of ANP in rats leads to a significant increase in auditory brainstem response (ABR) thresholds, suggesting an inhibitory effect on the auditory nervous system. nih.gov

The interaction between atriopeptin and other neuroactive substances, like angiotensin II, is a key aspect of its central function. Angiotensin II and atriopeptin often have opposing effects. nih.gov For instance, ANP can inhibit the actions of angiotensin II in the hypothalamus. oup.com In spontaneously hypertensive rats, the number of ANP receptors is significantly lower in critical brain areas like the subfornical organ and area postrema compared to normotensive rats, a pattern opposite to that observed for angiotensin II receptors. nih.gov Furthermore, conditions like dehydration lead to an up-regulation of ANP receptors in the subfornical organ, highlighting the dynamic nature of this system in response to physiological challenges. nih.gov

Table 1: Summary of Atriopeptin II/ANP Effects in the Rat Central Nervous System

Brain Region/System Observed Effect Reference
Hypothalamus/Ventricular System Inhibition of saline and water intake. nih.govoup.com nih.govoup.com
Circumventricular Organs High concentration of ANP receptors, involved in fluid and blood pressure regulation. nih.gov nih.gov
Auditory Nervous System Inhibitory effect; increased auditory brainstem response (ABR) thresholds. nih.gov nih.gov
General CNS Implicated in the regulation of blood pressure, fluid balance, and cerebrospinal fluid production. nih.gov nih.gov

Role in Energy Metabolism and Adipose Tissue Function in Rats

Recent evidence highlights the significant role of atrial natriuretic peptides (ANP), including atriopeptin, in the regulation of energy balance and adipose tissue function in rat models. nih.govsvemonline.org Adipose tissues, which express ANP receptors, are key targets for these peptides. nih.govsvemonline.org ANP has been shown to promote the "browning" of white adipose tissue (WAT), a process that converts energy-storing WAT into energy-expending brown adipose tissue (BAT). nih.gov This action enhances energy utilization and is linked to the activation of a thermogenic program. nih.gov Systemic administration of ANP in rats can induce morphological and functional changes in adipose tissues, leading to improved tolerance to cold exposure. nih.gov

The metabolic actions of ANP extend to lipolysis and mitochondrial respiration. Studies have demonstrated that ANP stimulates triglyceride lipolysis and the uncoupling of mitochondrial respiration in adipose tissue. nih.gov This contributes to ameliorating insulin (B600854) resistance. nih.gov In vitro studies on rat kidney mitochondria and slices have shown that atrial peptides can inhibit oxygen consumption, further pointing to their role in modulating cellular metabolism. nih.gov These metabolic effects are mediated through a cGMP-dependent pathway following the binding of ANP to its natriuretic peptide receptor A (NPR-A). nih.gov

The interplay between ANP and other metabolic hormones, such as adipokines, is crucial. ANP may promote the production of adiponectin, an adipokine with insulin-sensitizing properties. scienceopen.com This suggests a link between cardiac function and the regulation of glucose and lipid metabolism. scienceopen.com By influencing adipokine release and promoting energy expenditure, the natriuretic peptide system, including Atriopeptin II, is now recognized as part of a broader network of organs that control energy homeostasis. svemonline.org

Table 2: Effects of Atriopeptin II/ANP on Energy Metabolism and Adipose Tissue in Rats

Metabolic Process Effect in Rat Models Reference
Adipose Tissue Browning Induces browning of white adipose tissue (iWAT), increasing UCP1 expression. nih.gov nih.gov
Thermogenesis Activates the adipose tissue thermogenic program, leading to cold tolerance. nih.gov nih.gov
Lipolysis Promotes triglyceride lipolysis in adipose tissue. nih.gov nih.gov
Cellular Respiration Inhibits oxygen consumption in isolated rat kidney mitochondria. nih.gov nih.gov
Insulin Resistance Ameliorates high-fat diet-induced insulin resistance. nih.gov nih.gov

Reproductive System Involvement in Rat Models

Atriopeptin plays a dynamic role within the female rat reproductive system, with its presence and concentration fluctuating significantly with hormonal cycles and pregnancy. bioscientifica.comnih.gov Studies have demonstrated that the rat ovary locally synthesizes ANP, as evidenced by the presence of mRNA coding for the peptide within ovarian tissue. nih.gov The concentration of immunoreactive ANP (irANP) in the ovary changes in a synchronized manner with the estrous cycle. nih.gov Specifically, ovarian irANP levels are highest on proestrus and lowest on diestrus, showing an inverse correlation with the ovarian levels of arginine vasopressin. nih.gov This cyclic variation suggests that ovarian ANP may have a regulatory role in follicular fluid dynamics. nih.gov

During pregnancy and fetal development, the atriopeptin hormonal system is also highly active. nih.gov Plasma levels of atriopeptin are significantly altered during gestation and the postpartum period in rats. bioscientifica.com In the fetus, plasma levels of atriopeptin immunoreactivity are markedly high, potentially influenced by transfer from the mother. nih.gov The fetal heart itself contributes to these high levels, with ventricular expression of ANP messenger RNA being extremely high before birth and declining rapidly after. nih.gov The fetal atriopeptin system is functional and responsive to stimuli, readily releasing the peptide in response to increases in intracardiac pressure, similar to the adult system. nih.gov

Table 3: Atriopeptin II/ANP in the Rat Reproductive System

Context Finding in Rat Models Reference
Estrous Cycle Ovarian ANP levels are highest during proestrus and lowest during diestrus. nih.gov nih.gov
Ovarian Function The ovary locally synthesizes ANP; suggested role in regulating follicular fluid. nih.gov nih.gov
Pregnancy Plasma levels of atrial natriuretic peptides are altered during pregnancy and postpartum. bioscientifica.com bioscientifica.com
Fetal Development Fetal plasma levels of atriopeptin are very high; the fetal heart expresses and releases the peptide. nih.gov nih.gov

Role of Atriopeptin Ii in Rat Pathophysiology Models

Hypertension Models in Rats

The Spontaneously Hypertensive Rat (SHR) serves as a primary model for studying the effects of Atriopeptin II in the context of genetic hypertension. Research in these and other hypertensive rat models has elucidated the peptide's complex influence on blood pressure and fluid balance.

Contribution to Blood Pressure Regulation in Spontaneously Hypertensive Rats (SHR)

In conscious, unrestrained SHRs, intravenous infusion of Atriopeptin II leads to a dose-dependent reduction in mean arterial pressure (MAP). ahajournals.org However, this hypotensive effect is not a result of systemic vasodilation. Instead, studies have consistently shown that the primary mechanism for the drop in blood pressure is a significant, dose-dependent decrease in cardiac output. ahajournals.org In fact, total peripheral resistance (TPR) and regional vascular resistance in the renal, mesenteric, and hindquarters vascular beds are often observed to increase, likely as a reflex compensatory mechanism to the reduced cardiac output. ahajournals.orgfrontiersin.org

Interestingly, the baseline plasma levels of atriopeptin immunoreactive material are significantly higher in SHRs compared to their normotensive Wistar-Kyoto (WKY) counterparts, suggesting an increased synthesis and release of this peptide in response to chronic hypertension. nih.gov

Table 1: Hemodynamic Effects of Intravenous Atriopeptin II Infusion in Conscious Spontaneously Hypertensive Rats (SHR)

Parameter Change with Atriopeptin II Infusion Mechanism Citation
Mean Arterial Pressure (MAP) Dose-dependent decrease Primarily due to reduced cardiac output ahajournals.org
Cardiac Output Marked dose-dependent decrease Direct effect of Atriopeptin II ahajournals.org
Stroke Volume Marked dose-dependent decrease Contributes to reduced cardiac output ahajournals.org
Total Peripheral Resistance (TPR) Increased Reflex compensatory mechanism ahajournals.orgfrontiersin.org
Regional Blood Flow (Renal, Mesenteric, Hindquarters) Decreased Increased regional vascular resistance ahajournals.orgnih.gov
Heart Rate Significantly elevated Reflex compensatory mechanism ahajournals.org

Acute versus Chronic Natriuretic and Hemodynamic Effects in Hypertensive Rat Strains

The effects of Atriopeptin II on sodium excretion (natriuresis) and hemodynamics differ between acute and chronic administration in hypertensive rat models.

Acutely, an infusion of Atriopeptin II in conscious rats produces a notable increase in urinary sodium excretion. nih.gov This natriuretic effect occurs despite a concurrent decrease in renal blood flow, suggesting that renal vasodilation is not a necessary prerequisite for the peptide's action on sodium handling. nih.gov The acute hypotensive effect is consistently observed alongside these renal actions. nih.gov

However, the natriuretic effects of atriopeptins appear to diminish with chronic administration. Studies involving continuous infusion of Atriopeptin II for several days failed to produce a sustained natriuretic effect, even at higher doses. nih.gov In contrast, a small but persistent hypotensive effect was observed during a two-day infusion. nih.gov This suggests that while atriopeptins are crucial for the acute regulation of sodium excretion, their role in the chronic control of sodium balance may be less significant. nih.gov Chronic low-dose administration of Atriopeptin III has been shown to cause a progressive reduction in systolic blood pressure in SHRs but not in normotensive rats, indicating a preferential effect in hypertensive states. bohrium.com

Table 2: Comparison of Acute and Chronic Effects of Atriopeptin II in Hypertensive Rats

Effect Acute Administration (hours) Chronic Administration (days) Citation
Blood Pressure Significant decrease Small, persistent decrease nih.gov
Natriuresis Marked increase No significant effect nih.gov
Heart Rate Transient increase Transient tachycardia nih.gov
Renal Blood Flow Significant decrease Not sustained nih.gov

Cardiac Disease Models in Rats

Atriopeptins are intrinsically linked to cardiac function and are implicated in the pathophysiology of various heart diseases. Rat models of cardiac hypertrophy, fibrosis, and arrhythmias have been instrumental in understanding these connections.

Implications in Cardiac Hypertrophy and Fibrosis in Rat Heart Failure Models

In rat models of heart failure, such as those induced by an aortocaval fistula, there is a marked and sustained elevation of plasma atriopeptin levels. nih.gov This increase is closely associated with the rise in intracardiac pressures, particularly left ventricular end-diastolic pressure. nih.gov

Atrial natriuretic peptides are believed to have a protective role against the development of cardiac hypertrophy and fibrosis. synergypublishers.com In a rat model where cardiac fibrosis was induced by angiotensin II, the co-administration of agents that enhance the effects of endogenous atriopeptin demonstrated a modulatory role of these peptides in mitigating fibrotic changes. nih.gov The development of left ventricular hypertrophy and reactive cardiac fibrosis in models like perinephritis-induced hypertension further underscores the interplay between pressure overload, the renin-angiotensin system, and the compensatory natriuretic peptide system. synergypublishers.com Models of heart failure with preserved ejection fraction (HFpEF), such as aged SHRs, also exhibit concentric hypertrophy and increased subendocardial collagen deposition, highlighting the involvement of fibrotic processes. nih.gov

Association with Atrial Remodeling in Rat Arrhythmia Models

Atrial remodeling, which includes structural changes like fibrosis and chamber dilation, creates a substrate for arrhythmias such as atrial fibrillation. In rat models, factors that promote atrial remodeling have been shown to increase the inducibility of arrhythmias. For instance, long-term intensive exercise training in rats can lead to atrial dilation and significant collagen deposition in both atria, which is associated with an increased vulnerability to ventricular tachycardia. nih.gov

While direct studies on the role of Atriopeptin II in atrial remodeling in arrhythmia models are less common, the established link between atriopeptins, fibrosis, and cardiac pressure overload suggests an important, albeit complex, role. Spontaneously hypertensive rats are considered a valuable model for examining atrial remodeling and the predisposition to atrial fibrillation. mdpi.com The progression of atrial structural remodeling, including myocyte hypertrophy and fibrosis, is a key feature in animal models of hypertrophic cardiomyopathy, which is known to increase the risk of atrial fibrillation. mdpi.com

Renal Disease Models in Rats

The kidneys are a primary target for the actions of Atriopeptin II. Studies in rat models of renal disease have demonstrated the peptide's effects on renal function in the context of impaired kidney physiology.

In the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat, a model of renovascular hypertension, Atriopeptin II administration effectively reduces blood pressure. nih.gov Notably, it preferentially increases the excretory function of the non-clipped, normotensive kidney, leading to significant increases in glomerular filtration rate, urine flow, and sodium excretion. nih.gov In contrast, the stenotic, clipped kidney shows no significant changes in these parameters. nih.gov This demonstrates a differential renal response to Atriopeptin II in this model, highlighting its ability to enhance excretion in the healthier kidney without further compromising the function of the stenotic one. nih.gov

In models of chronic renal failure, such as those induced by adenine (B156593) feeding or subtotal nephrectomy, the remaining nephrons appear to retain their sensitivity to atriopeptins. nih.gov Administration of Atriopeptin III in these rats still produced a significant natriuretic and diuretic response, suggesting that these peptides could be effective in mobilizing fluid even in the setting of chronic kidney disease. frontiersin.orgnih.gov These findings underscore the potential of the atriopeptin system to influence renal function even when the renal mass is significantly reduced. nih.gov

Table 3: Renal Responses to Atriopeptin II/III in Rat Models of Kidney Disease

Rat Model Key Pathophysiology Effect of Atriopeptin on Renal Function Citation
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Renovascular hypertension with one stenotic kidney Increased GFR, urine flow, and sodium excretion in the non-clipped kidney; no significant change in the clipped kidney. nih.govnih.gov
Adenine-Induced Chronic Renal Failure Tubulointerstitial nephritis and renal failure Preserved natriuretic and diuretic response despite reduced renal mass. nih.gov
Subtotal Nephrectomy Reduced renal mass and chronic renal failure Preserved natriuretic and diuretic response in remaining nephrons. nih.gov

Other Pathological Conditions in Rat Models

Atriopeptin II plays a significant role in the regulation of fluid volume and vascular permeability in rats. Its potent diuretic and natriuretic effects directly contribute to the management of body fluid homeostasis. researchgate.netjci.org The administration of atrial natriuretic factor, including Atriopeptin II, can lead to a decrease in plasma volume. jci.org This effect is, at least in part, due to a shift of intravascular fluid into the interstitial space.

The vascular effects of Atriopeptin II are complex. While it is known to relax vascular smooth muscle, some studies in conscious rats have shown that it may not cause significant arterial vasodilation. medicinabuenosaires.com It has been suggested that a rapid fall in cardiac output induced by Atriopeptin II might trigger baroreflex mechanisms that increase sympathetic vasoconstrictor tone, potentially masking a direct vasodilatory effect. medicinabuenosaires.com The peptide's influence on vascular permeability has also been a subject of investigation, with low-dose infusions of alpha-human atrial natriuretic peptide shown to cause a shift of intravascular fluid.

In female Sprague-Dawley rats, the excretory action of Atriopeptin II can be inhibited by bradykinin, indicating an interaction between the natriuretic peptide and kinin systems in regulating renal function and fluid balance.

Research in rat models suggests that Atriopeptin II may have a modulatory role in behaviors related to stress and addiction. Studies have investigated the effects of Atriopeptin II on anxiety-related behaviors, which are often comorbid with substance use disorders. ahajournals.org In male Wistar rats, the administration of Atriopeptin II has been shown to produce anxiolytic (anxiety-reducing) effects. nih.govahajournals.org

Specifically, in rats subjected to social defeat stress, both intracerebroventricular and intraperitoneal administration of Atriopeptin II resulted in anxiolysis in the elevated plus-maze test, a standard behavioral assay for anxiety. nih.govahajournals.org This effect was observed without significant alterations in spontaneous locomotor activity, suggesting a specific impact on anxiety-like behavior rather than a general sedative effect. nih.gov These findings point towards the potential involvement of the central natriuretic peptide system in modulating emotional states and responses to stress, which are critical factors in the development and maintenance of addictive behaviors. ahajournals.org

Research Methodologies and Experimental Rat Models for Atriopeptin Ii Studies

In Vivo Rat Models and Surgical Preparations

In vivo studies utilizing rat models have been fundamental to understanding the complex physiological effects of Atriopeptin II. These models allow for the examination of the peptide's integrated effects on cardiovascular and renal systems within a living organism.

The use of conscious, chronically instrumented rats is crucial for studying the hemodynamic effects of Atriopeptin II without the confounding influence of anesthetics. Spontaneously Hypertensive Rats (SHR) and their normotensive controls, Wistar-Kyoto (WKY) rats, are widely used models. portlandpress.com These animals are often instrumented with miniaturized pulsed Doppler flow probes to continuously measure systemic blood pressure, heart rate, and regional blood flow. ahajournals.org

Research in these models has shown that intravenous infusion of Atriopeptin II causes a dose-dependent decrease in mean arterial pressure in both SHR and WKY rats. nih.gov This hypotensive effect is not due to peripheral vasodilation; in fact, studies consistently show that Atriopeptin II infusion leads to an increase in total peripheral resistance as well as regional vascular resistance in the renal, mesenteric, and hindquarters vascular beds. ahajournals.orgnih.gov Instead, the reduction in blood pressure is mediated by a significant suppression of cardiac output. portlandpress.comnih.gov This decrease in cardiac output is attributed to marked reductions in venous filling pressure, rather than a direct negative inotropic effect on the heart. nih.gov

A notable difference between the strains is the heart rate response; SHR exhibit a significant increase in heart rate during Atriopeptin II infusion, a response not observed in normotensive WKY rats. nih.gov

Table 1: Hemodynamic Effects of Atriopeptin II Infusion in Conscious SHR and WKY Rats

ParameterResponse in SHRResponse in WKYReference
Mean Arterial Pressure (MAP)▼ Decreased▼ Decreased nih.gov
Cardiac Output (CO)▼ Decreased▼ Decreased nih.gov
Total Peripheral Resistance (TPR)▲ Increased▲ Increased nih.gov
Regional Vascular Resistance (Renal, Mesenteric, Hindquarters)▲ Increased▲ Increased nih.gov
Heart Rate (HR)▲ Increased (Tachycardia)↔ No Significant Change nih.gov

To dissect the mechanisms underlying the vasoconstrictor responses observed during Atriopeptin II infusion, researchers have employed targeted interventions such as chemical sympathectomy and surgical renal denervation in conscious SHR.

Chemical sympathectomy, induced by agents like 6-hydroxydopamine, is used to eliminate the influence of the sympathetic nervous system. In sympathectomized SHR, the infusion of Atriopeptin II still produces a similar drop in mean arterial pressure as seen in control rats. However, chemical sympathectomy completely abolishes the regional vasoconstrictor responses and prevents the fall in renal blood flow that is typically observed.

Surgical renal denervation provides a more localized intervention. Studies using rats with one denervated kidney and one intact (innervated) kidney reveal a striking difference in response to Atriopeptin II. In the denervated kidney, Atriopeptin II infusion leads to a decrease in renal vascular resistance. In contrast, the contralateral innervated kidney shows a significant increase in renal vascular resistance and a reduction in blood flow. nih.gov These findings collectively demonstrate that the vasoconstriction seen with Atriopeptin II infusion in conscious rats is not a direct effect of the peptide on blood vessels but is instead a reflex action mediated by an increase in sympathetic nervous system tone, likely in response to the drop in cardiac output. nih.gov

Table 2: Effect of Sympathetic Interventions on Atriopeptin II Responses in Conscious SHR

ParameterControl SHRChemically Sympathectomized SHRRenal Denervated KidneyInnervated KidneyReference
Mean Arterial Pressure▼ Decreased▼ Decreased▼ Decreased (Systemic)▼ Decreased (Systemic) nih.gov
Renal Vascular Resistance▲ IncreasedAbolished Increase▼ Decreased▲ Increased nih.gov
Renal Blood Flow▼ DecreasedFall Prevented↔ Unaltered▼ Decreased nih.gov

To investigate the long-term physiological role of endogenous atriopeptin, researchers have developed unique rat models. One such model is an autoimmune rat created by sensitizing the animal against its own atriopeptin, effectively creating a prolonged deficiency. nih.govnih.gov Studies with these autoimmune rats have shown that the natriuretic response to acute intravenous volume expansion is inhibited, suggesting that atriopeptin is a key hormone in managing acute fluid loads. nih.govnih.gov However, these models did not show alterations in the natriuretic response to chronic oral salt loading or in the development of hypertension in SHR, indicating a specific role for atriopeptin in acute rather than chronic volume and pressure regulation. nih.govnih.gov

The development of genetic knock-in rat models, where a specific gene is inserted, has been greatly advanced by technologies like CRISPR/Cas9. nih.gov While these techniques make it possible to create sophisticated models, such as rats with fluorescently tagged atriopeptin receptors or conditional knock-ins, specific examples of genetic knock-in rat models created solely for the study of Atriopeptin II are not prominently featured in available research. The technology is established and available through various resource centers, but its application to this specific peptide remains a developing area. scielo.br

In Vitro and Ex Vivo Rat Tissue and Cell Preparations

In vitro and ex vivo preparations from rats are invaluable for studying the direct cellular and tissue-level effects of Atriopeptin II, isolated from the systemic reflex mechanisms present in whole-animal models.

The isolated perfused organ system allows researchers to examine the direct vascular and functional effects of Atriopeptin II on a specific organ.

Isolated Perfused Rat Kidney : In stark contrast to in vivo findings, studies on isolated rat kidneys pre-constricted with norepinephrine (B1679862) demonstrate that Atriopeptin II is a potent vasodilator. nih.gov It produces a profound, concentration-dependent decrease in renal vascular resistance. nih.gov This highlights that the vasoconstriction observed in live animals is due to overriding systemic reflexes, not a direct local action on the kidney vasculature.

Isolated Perfused Rat Lung : In the pulmonary circulation, Atriopeptin II acts as a vasodilator. Studies using isolated perfused rat lungs show that it relaxes pre-constricted pulmonary arteries in a dose-dependent manner. portlandpress.com This effect is more pronounced in rats adapted to chronic hypoxia, which typically have higher baseline pulmonary artery pressure. portlandpress.com

Primary cell cultures offer a reductionist approach to probe the molecular mechanisms of Atriopeptin II on specific cell types.

Primary Cell Cultures from Rat Ventricles : Studies using synchronously contracting monolayer cultures of neonatal rat ventricular myocytes have shown that Atriopeptin II exerts a time-dependent negative effect on contractility. nih.gov This is accompanied by a decrease in calcium influx. nih.gov The mechanism involves a reduction in intracellular cAMP and a simultaneous increase in cGMP. nih.gov The negative contractile effect was found to be dependent on the decrease in cAMP and could be blocked by pertussis toxin, indicating the involvement of a Gi protein. nih.gov

Primary Cell Cultures from Rat Adrenal Glands : Research on isolated rat adrenal glomerulosa cells has been crucial in defining the endocrine effects of atriopeptins. While Atriopeptin II itself was not the primary focus of some key studies, the closely related Atriopeptin III was shown to be a potent inhibitor of aldosterone (B195564) synthesis. nih.gov It significantly inhibits aldosterone release stimulated by angiotensin II, adrenocorticotropic hormone (ACTH), and potassium. nih.gov Atriopeptin III was found to block both the early and late pathways of aldosterone synthesis. nih.gov

Table 3: Direct Effects of Atriopeptin II on Isolated Rat Tissues and Cells

PreparationKey FindingReference
Isolated Perfused Kidney (pre-constricted)Potent vasodilation; decreased renal resistance. nih.gov
Isolated Heart Muscle StripsNo direct effect on rate or force of contraction. nih.gov
Isolated Perfused Lung (pre-constricted)Vasodilation; relaxation of pulmonary arteries. portlandpress.com
Cultured Neonatal Ventricular MyocytesDecreased contractility, decreased Ca2+ influx, decreased cAMP, increased cGMP. nih.gov
Isolated Adrenal Glomerulosa Cells (Atriopeptin III)Potent inhibition of stimulated aldosterone release. nih.gov

Biochemical and Molecular Techniques for Atriopeptin II Analysis in Rats

The investigation of Atriopeptin II and its broader family of atrial natriuretic peptides (ANP) in rats relies on a suite of sophisticated biochemical and molecular techniques. These methods are essential for quantifying the peptide, identifying its various molecular forms, understanding its gene expression patterns, and assessing its biological activity.

Radioimmunoassay and ELISA for Peptide Quantification in Rat Samples

Quantitative measurement of Atriopeptin II and related peptides in rat biological samples such as plasma, serum, and tissue homogenates is primarily achieved through immunoassays like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). arigobio.comcusabio.comabcam.com

Radioimmunoassay (RIA) has been a foundational technique for determining the concentration of ANP-like immunoreactivity in various rat tissues. nih.gov Specific antibodies raised against atrial natriuretic peptides are used to detect and quantify the amount of the peptide in a sample. nih.gov For instance, RIA has been successfully used to measure ANP concentrations in the rat heart and hypothalamus. nih.gov Studies combining RIA with chromatographic methods have been crucial in determining the molecular forms of ANP in rat tissues and plasma. nih.gov Research has shown that while the atria contain high molecular weight forms, the circulating form in plasma is predominantly a smaller peptide. nih.govnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used method, often available in commercial kit formats, for the quantification of rat Atrial Natriuretic Peptide. arigobio.comcusabio.com These assays, typically in a sandwich ELISA format, use a pair of antibodies to capture and detect the peptide. cusabio.comabcam.com An antibody specific for ANP is pre-coated onto a microplate, and after the sample is added, a second, biotinylated detection antibody is introduced, followed by an enzyme conjugate and substrate to produce a measurable colorimetric signal. abcam.com The concentration of ANP in the sample is then determined by comparing its optical density to a standard curve. elkbiotech.com These kits are designed for use with various samples, including serum, plasma, cell culture supernatants, and tissue homogenates. arigobio.comcusabio.com

Kit FeatureExample Kit 1Example Kit 2Example Kit 3
Assay TypeSandwich ELISA cusabio.comSandwich ELISA abcam.comCompetitive Inhibition ELISA elkbiotech.com
Sample TypesSerum, plasma, cell culture supernates, tissue homogenates, cell lysates cusabio.comPlasma, Serum abcam.comSerum, plasma, tissue homogenates, cell lysates, cell culture supernates elkbiotech.com
Detection Range7.8 pg/mL - 500 pg/mL cusabio.com0.016 - 0.5 ng/mL abcam.com15.63 - 1000 pg/mL elkbiotech.com
Sensitivity1.95 pg/mL cusabio.com≤ 7.4 pg/mL abcam.com5.02 pg/mL elkbiotech.com
Intra-assay PrecisionCV% < 8% cusabio.comNot SpecifiedNot Specified
Inter-assay PrecisionCV% < 10% cusabio.comNot SpecifiedNot Specified

High-Performance Liquid Chromatography (HPLC) for Molecular Forms

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is an indispensable tool for separating and identifying the different molecular forms of atriopeptins in rat tissues. glembotskilab.org It is often used in conjunction with RIA to analyze the immunoreactive fractions. nih.gov

Research using HPLC has revealed that the molecular forms of ANP can differ significantly between tissues, suggesting tissue-specific processing of the prohormone. nih.govglembotskilab.org For example, acid extracts of rat atrium show immunoactive material with a molecular weight of approximately 9,000 to 15,000 daltons, whereas hypothalamic extracts contain smaller forms of about 1,500 to 1,800 daltons. glembotskilab.org Further analysis by RP-HPLC distinguishes these forms, indicating that smaller peptides like Atriopeptin I, II, and III may not be the primary storage forms in the atrium. glembotskilab.org

Studies on cultured neonatal rat atrial myocytes also show the release of a large molecular weight form (approx. 15,000 daltons) of ANP, which can be converted to a smaller form (approx. 3,000 daltons) when incubated with rat serum. glembotskilab.org This suggests that a larger precursor is released from the heart and processed into the active, smaller circulating forms in the bloodstream. glembotskilab.org

Rat Tissue/FluidPredominant Molecular Form(s) IdentifiedReference
AtriumHigh molecular weight (9,000-15,000 Da); gamma-rANP nih.govglembotskilab.org
HypothalamusLow molecular weight (1,500-1,800 Da) glembotskilab.org
Plasmaalpha-rANP; Ser-Leu-Arg-Arg-atriopeptin III is a major circulating form nih.govnih.gov
Brainalpha-rANP nih.gov
Cultured Atrial Myocytes (released)High molecular weight (approx. 15,000 Da) glembotskilab.org

Gene Expression Analysis (e.g., Northern Blot, RT-PCR, In Situ Hybridization) in Rat Tissues

Understanding the synthesis of Atriopeptin II requires analyzing the expression of its corresponding gene, Nppa (natriuretic peptide A). Various molecular biology techniques are employed to detect and quantify Nppa mRNA in different rat tissues.

Northern Blot Analysis is used to identify the size and abundance of ANP mRNA transcripts. This technique has confirmed the expression of the ANP gene in specific regions of the rat gastrointestinal tract, including the stomach, intestines, and rectum. nih.gov Northern blot analysis of RNA from these tissues identified a single 0.9 kb ANP transcript, similar in size to that found in the heart. nih.gov

Reverse-Transcription Polymerase Chain Reaction (RT-PCR) is a more sensitive method for detecting low levels of mRNA transcripts. RT-PCR has been used to demonstrate that while ANP mRNA is not detected in freshly isolated rat proximal tubular (RPT) cells, its expression is induced when these cells are cultured. karger.com This indicates that the cellular environment can regulate the expression of the ANP gene in kidney cells. karger.com

In Situ Hybridization allows for the precise localization of mRNA transcripts within tissue sections, providing anatomical context to gene expression. This technique has been used to map the distribution of preproANP mRNA in the rat brain, revealing the highest concentrations in the medial preoptic hypothalamic nucleus and the medial habenula. lu.se It has also been used to quantify changes in ANP mRNA levels in different chambers of the rat heart under various physiological conditions, such as in neonatal development and in response to deoxycorticosterone and saline treatment. nih.gov

TechniqueRat Tissue(s) StudiedKey Findings
Northern BlotGastrointestinal tract (stomach, intestines, rectum), HeartDetected a 0.9 kb ANP transcript, demonstrating extracardiac synthesis. nih.gov
RT-PCRRenal Proximal Tubular (RPT) cellsANP mRNA was not present in fresh RPT cells but was detected after several days in culture. karger.com
In Situ HybridizationBrain (Hypothalamus, Hippocampus, etc.), Heart (Atria, Ventricles)Localized ppANP mRNA to discrete neuronal populations; quantified developmental and treatment-induced changes in cardiac ANP mRNA levels. lu.senih.gov

Functional Bioassays in Rat Smooth Muscle Preparations

Functional bioassays are critical for determining the biological activity of Atriopeptin II. These assays typically use isolated rat smooth muscle preparations, most commonly from the aorta, to measure the peptide's vasorelaxant effects. nih.gov

In these experiments, aortic rings or strips are isolated from rats and mounted in an organ bath. The smooth muscle is typically pre-contracted with an agent like methoxamine or angiotensin II. nih.govsemanticscholar.org The addition of Atriopeptin II to the bath then induces a dose-dependent relaxation of the muscle tissue, which is recorded and quantified. nih.gov

These bioassays have demonstrated that atriopeptins are potent relaxants of vascular smooth muscle. medchemexpress.com Studies comparing Atriopeptin I and Atriopeptin II found that Atriopeptin II was significantly more potent in causing relaxation of rat aortas. nih.gov The mechanism of this relaxation is linked to the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), and researchers have shown that the increase in cGMP levels in response to atriopeptins generally correlates with the degree of muscle relaxation. nih.gov These functional studies in rat aortic preparations are fundamental to characterizing the physiological role of Atriopeptin II in regulating vascular tone. nih.govcloudfront.net

PreparationAgonist TestedMeasured EffectKey Finding
Rat AortaAtriopeptin IIMuscle RelaxationAtriopeptin II is a potent relaxant of pre-contracted aortic smooth muscle. nih.gov
Rat AortaAtriopeptin I vs. Atriopeptin IIMuscle RelaxationAtriopeptin II was approximately 2-fold more potent than Atriopeptin I. nih.gov
Rat AortaAtriopeptin I and IICyclic GMP LevelsElevated cGMP levels correlated with the amount of relaxation. nih.gov
Cultured Rat Aortic Smooth Muscle CellsAtriopeptin (alpha-rat ANP)Inhibition of RNA/protein synthesisANP possesses an antihypertrophic action on vascular smooth muscle cells, mediated via cGMP. cloudfront.net

Comparative Studies of Atriopeptin Ii in Rats

Structure-Function Relationship Comparisons with Other Rat Atriopeptins (I and III)

The atriopeptins are a group of peptides isolated from rat atria, each differing slightly in their amino acid sequence. Atriopeptin I, II, and III share a core 17-amino-acid ring structure formed by a disulfide bond between two cysteine residues. Their primary structural difference lies in the length of the C-terminal tail. Atriopeptin I is the shortest, while Atriopeptin II and III are C-terminal extensions of Atriopeptin I. Specifically, Atriopeptin II contains two additional amino acids (Phenylalanine-Arginine) at the C-terminus compared to Atriopeptin I. Atriopeptin III has a further one-amino-acid extension (Tyrosine) beyond Atriopeptin II.

Despite these structural variations, studies in Sprague-Dawley rats have indicated that the natriuretic and diuretic activities of Atriopeptin I, II, and III are not significantly different. Research has shown that Atriopeptin I possesses natriuretic activity equal to that of Atriopeptins II and III, suggesting that the C-terminal extensions of Atriopeptin II and III are not essential for the full expression of this particular biological activity. nih.gov This suggests that the core ring structure is the primary determinant of their natriuretic and diuretic functions.

Table 1: Structural and Functional Comparison of Rat Atriopeptins

FeatureAtriopeptin IAtriopeptin IIAtriopeptin III
Core Structure 17-amino-acid ring17-amino-acid ring17-amino-acid ring
C-Terminal Extension None-Phe-Arg-Phe-Arg-Tyr
Natriuretic/Diuretic Activity PotentPotent, similar to I and III nih.govPotent, similar to I and II

Differential Responsiveness Across Rat Strains (e.g., SHR vs. WKY)

The cardiovascular effects of Atriopeptin II have been shown to differ between spontaneously hypertensive rats (SHR) and their normotensive counterparts, the Wistar-Kyoto (WKY) rats. These differences highlight the altered physiological responses in a hypertensive state.

In conscious, unrestrained SHR and WKY rats, intravenous infusion of Atriopeptin II leads to a dose-dependent decrease in mean arterial pressure in both strains. However, the accompanying hemodynamic changes reveal a differential response. In SHR, Atriopeptin II infusion causes a significant increase in heart rate, a response not observed in WKY rats. nih.gov

Furthermore, Atriopeptin II induces a marked, dose-dependent reduction in cardiac output and stroke volume in SHR. nih.gov Concurrently, there is a significant increase in total peripheral resistance and regional vascular resistance in the renal, mesenteric, and hindquarters vascular beds in both SHR and WKY rats. nih.gov This suggests that the hypotensive effect of Atriopeptin II is not primarily due to systemic vasodilation but rather a reduction in cardiac output, which is more pronounced in the hypertensive strain. The increase in vascular resistance may be a compensatory reflex to the fall in cardiac output.

Table 2: Differential Hemodynamic Responses to Atriopeptin II in SHR and WKY Rats

Hemodynamic ParameterSpontaneously Hypertensive Rat (SHR) ResponseWistar-Kyoto (WKY) Rat Response
Mean Arterial Pressure Dose-dependent decrease nih.govDose-dependent decrease nih.gov
Heart Rate Significant increase nih.govNo significant change nih.gov
Cardiac Output Marked dose-dependent decrease nih.govNot specified to be as marked as in SHR
Stroke Volume Significant decrease nih.govNot specified
Total Peripheral Resistance Increased nih.govIncreased nih.gov
Regional Vascular Resistance Increased nih.govIncreased nih.gov

Cross-Talk and Interplay with Other Natriuretic Peptides (ANP, BNP, CNP) in Rat Systems

The biological effects of Atriopeptin II are mediated through its interaction with a complex system of natriuretic peptides and their receptors. Atriopeptin II, as a form of atrial natriuretic peptide (ANP), primarily exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This receptor, upon activation, increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates many of the downstream physiological effects. genscript.comnih.gov

Brain natriuretic peptide (BNP) also predominantly signals through the NPR-A receptor. Studies in cultured rat vascular smooth muscle cells have shown that BNP and ANP can bind to the same receptor sites and are nearly equipotent in stimulating intracellular cGMP generation. nih.gov This indicates a significant potential for cross-talk and competitive binding between Atriopeptin II and BNP at the receptor level. However, other research in rat kidney cortex and lung has suggested that rat BNP binds to ANP receptors with a lower affinity. nih.gov This discrepancy may be due to tissue-specific differences in receptor subtypes or experimental conditions.

C-type natriuretic peptide (CNP), in contrast, preferentially binds to the natriuretic peptide receptor-B (NPR-B), which also leads to an increase in intracellular cGMP. nih.gov While ANP and BNP can bind to NPR-B, they do so with much lower affinity than CNP. This receptor selectivity suggests that the direct interplay between Atriopeptin II and CNP at the receptor level is likely limited. However, downstream signaling pathways activated by both NPR-A and NPR-B converge on cGMP, suggesting a potential for interaction at the post-receptor level.

Table 3: Receptor Binding and Signaling of Natriuretic Peptides in Rat Systems

Natriuretic PeptidePrimary ReceptorSignaling MechanismPotential Interplay with Atriopeptin II
Atrial Natriuretic Peptide (ANP) NPR-A nih.gov↑ cGMP genscript.comCompetitive binding at NPR-A and NPR-C nih.govnih.gov
Brain Natriuretic Peptide (BNP) NPR-A nih.gov↑ cGMPCompetitive binding at NPR-A and NPR-C nih.govnih.gov
C-type Natriuretic Peptide (CNP) NPR-B nih.gov↑ cGMPLimited direct receptor competition; potential downstream signaling interaction and competition for NPR-C binding nih.gov

Future Directions and Emerging Research Avenues for Atriopeptin Ii in Rat Models

Deeper Elucidation of Autocrine/Paracrine Roles in Extra-Atrial Rat Tissues

While Atriopeptin II is primarily known as a hormone synthesized in and secreted by cardiac atria, compelling evidence points to its local production and function in tissues outside the heart. genscript.comgenscript.com Future research is increasingly focused on deciphering these extra-atrial, autocrine/paracrine systems in rats.

Studies have demonstrated the de novo synthesis of an atriopeptin-like prohormone in neonatal rat kidney cell cultures. nih.gov This renal-derived peptide is secreted by cortical tubule cells in the adult rat kidney and is hypothesized to act as a local regulator of renal function, independent of the circulating hormone. nih.gov Similarly, the presence of Atriopeptin II immunoreactivity and its specific receptors within the rat central nervous system suggests localized roles in regulating blood pressure, fluid balance, and cerebral blood flow. nih.gov The discovery of these local systems indicates that Atriopeptin II's physiological influence is more complex than a simple endocrine loop. Understanding how these local systems interact with or act independently of the systemic circulation is a critical area for future investigation in rat models. The aim is to clarify whether these extra-atrial sources of Atriopeptin II primarily serve to fine-tune local tissue function or if they also contribute to systemic homeostasis under specific conditions.

Advanced Modeling of Atriopeptin II's Role in Complex Rat Pathophysiology

Rat models of cardiovascular disease are crucial for understanding the therapeutic potential and pathophysiological role of Atriopeptin II. oup.com These models allow for the investigation of the peptide's function in settings that mimic human diseases like hypertension, cardiac hypertrophy, and heart failure. oup.com

For instance, in the two-kidney, one-clip (2K1C) Goldblatt rat model of renovascular hypertension, Atriopeptin II effectively reduces blood pressure and selectively enhances the excretory function of the non-stenotic kidney. nih.gov This highlights its compensatory role in pressure-overload states. In contrast, studies using DOCA-salt hypertensive rats, a model of volume overload, show that ANP gene expression is strongly correlated with the development of left ventricular hypertrophy. nih.gov

More advanced models are also being employed. An autoimmune rat model with a deficiency in Atriopeptin has suggested the peptide is critical for managing acute, but not chronic, intravascular volume loads. nih.gov Additionally, the Dahl salt-sensitive rat is used to model heart failure with preserved ejection fraction (HFpEF), a complex syndrome where the natriuretic peptide system is highly relevant. biorxiv.org Future research will leverage these and other sophisticated rat models, including genetic knockout and transgenic rats, to dissect the precise contribution of Atriopeptin II to the progression of multifaceted cardiovascular diseases. nih.govmdpi.comnih.gov

Rat ModelPathophysiologyKey Finding Related to Atriopeptin II (ANP)
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension (Pressure Overload)Atriopeptin II reduces blood pressure and increases natriuresis in the non-clipped kidney. nih.gov
DOCA-Salt Volume Overload HypertensionANP gene expression is markedly increased and correlates with left ventricular hypertrophy. nih.gov
Dahl Salt-Sensitive Heart Failure with Preserved Ejection Fraction (HFpEF)Serves as a model to study global proteomic changes in a disease state where the ANP system is activated. biorxiv.org
Autoimmune (AP-deficient) Atriopeptin DeficiencyAP is crucial for natriuresis in response to acute volume expansion. nih.gov

Development and Evaluation of Modified Atriopeptin Analogs and Related Peptides in Rat Research

While native Atriopeptin II has potent beneficial effects, its therapeutic utility can be limited by a short half-life and potential for hypotension. nih.gov This has spurred the development of modified and chimeric natriuretic peptides designed for enhanced stability and receptor selectivity, with rat models serving as the primary platform for their preclinical evaluation.

A notable example is the creation of CD-NP, a novel chimeric peptide that fuses the ring structure of C-type natriuretic peptide (CNP) with the C-terminus of Dendroaspis natriuretic peptide (DNP). nih.gov This design leverages the anti-fibrotic and venodilating properties of CNP while incorporating the potent natriuretic and diuretic actions conferred by the DNP tail. nih.gov In vivo studies demonstrate that CD-NP possesses strong diuretic, natriuretic, and cardiac-unloading properties, but with a reduced hypotensive effect compared to B-type natriuretic peptide (BNP), making it a promising therapeutic candidate. nih.gov

Research in this area also involves evaluating synthetic analogs of ANP, such as anaritide, in rat models to better understand structure-activity relationships. nih.gov The future of this field lies in using insights from rat studies to rationally design next-generation peptides with optimized pharmacokinetics and targeted effects, such as enhancing anti-fibrotic activity while minimizing impact on blood pressure for use in chronic heart failure.

Integration with Multi-Omics Approaches to Uncover Comprehensive Biological Networks in Rats

The advent of "omics" technologies offers an unprecedented opportunity to move beyond single-pathway analysis and build a comprehensive, network-level understanding of Atriopeptin II's biological role. Integrating genomics, transcriptomics, proteomics, and metabolomics in rat models can reveal the full spectrum of molecular events initiated by Atriopeptin II signaling.

Proteomic analyses of cardiac tissue from rat models of heart failure are already providing new insights. In a Dahl salt-sensitive rat model of HFpEF, mass spectrometry revealed global changes in the cardiac proteome, identifying entire pathways related to transcription and translation that are affected by the disease and can be targeted by therapies. biorxiv.org Similarly, proteomics has been used in rat models of acute kidney injury (AKI) to identify novel protein biomarkers, a condition where Atriopeptin II is known to be involved. nih.gov

Future studies will aim to integrate these different layers of biological information. For example, combining transcriptomic data on gene expression changes (e.g., Nppa, the gene for ANP) nih.gov with proteomic data on protein expression and post-translational modifications, biorxiv.org and metabolomic data on downstream metabolic shifts, will allow researchers to construct detailed network models of Atriopeptin II action. This systems-biology approach, applied to various rat models of cardiovascular and renal disease, will be instrumental in uncovering novel drug targets and understanding the integrated physiological response to Atriopeptin II.

Q & A

Q. How should contradictory findings in Atriopeptin II literature be addressed in grant proposals?

  • Methodological Answer : Frame contradictions as knowledge gaps. Propose mechanistic studies (e.g., receptor trafficking assays, phosphoproteomics) to test competing hypotheses. Use pilot data to demonstrate feasibility, and emphasize innovation in experimental design (e.g., single-cell sequencing to resolve cellular heterogeneity) .

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